3,4-Dibutoxyaniline
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Overview
Description
3,4-Dibutoxyaniline is an organic compound with the molecular formula C14H23NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with butoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibutoxyaniline can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxyaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibutoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives of this compound .
Scientific Research Applications
3,4-Dibutoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on different biological targets.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 3,4-Dibutoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: Similar in structure but with methoxy groups instead of butoxy groups.
3,4-Dihydroxyaniline: The precursor to 3,4-Dibutoxyaniline, with hydroxyl groups instead of butoxy groups.
Uniqueness
This compound is unique due to its butoxy substituents, which impart different chemical and physical properties compared to its analogs.
Properties
CAS No. |
4956-63-2 |
---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3,4-dibutoxyaniline |
InChI |
InChI=1S/C14H23NO2/c1-3-5-9-16-13-8-7-12(15)11-14(13)17-10-6-4-2/h7-8,11H,3-6,9-10,15H2,1-2H3 |
InChI Key |
GPWXMZAFPIYTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)N)OCCCC |
Origin of Product |
United States |
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